4-Methoxybenzyloxycarbonyl azide

Catalog No.
S1891874
CAS No.
25474-85-5
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyloxycarbonyl azide

Incorrect amine protection often leads to synthesis failure due to overlapping deprotection conditions. 4-Methoxybenzyloxycarbonyl azide (Moz-azide) solves this with acid-labile Moz group orthogonal to Boc/Fmoc. • Enables selective N-deprotection while preserving acid-sensitive side-chain groups (e.g., Trt, Boc) • Stable crystalline solid for safe, reproducible scale-up; avoids handling unstable chloroformates • Orthogonal to catalytic hydrogenolysis: safe for substrates with reducible functionalities (alkenes, alkynes, nitro). Ensure procurement of the correct orthogonal protecting reagent.

CAS Number

25474-85-5

Product Name

4-Methoxybenzyloxycarbonyl azide

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

The exact mass of the compound 4-Methoxybenzyl azidoformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139023. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Methoxybenzyloxycarbonyl azide, Moz-azide, 4-Methoxybenzyl azidoformate, p-Methoxybenzyl azidoformate, 4-Methoxybenzyl carbonazidate

Purity

≥95%

Package Size

1 g, 5 g

4-Methoxybenzyloxycarbonyl azide (Moz-azide) is a chemical reagent used to introduce the 4-methoxybenzyloxycarbonyl (Moz or MeOZ) protecting group onto primary and secondary amines, forming a carbamate linkage. This protection is a critical step in multi-step organic syntheses, particularly in peptide synthesis, to prevent unwanted side reactions at the amine nitrogen. The Moz group is a derivative of the classical benzyloxycarbonyl (Cbz) group, differentiated by a methoxy substituent on the phenyl ring that modifies its chemical lability, allowing for more tailored deprotection strategies in complex synthetic routes.

Research Fit

Protection Strategy
Mild acid-labile Moz group removed with 5-10% TFA, orthogonal to Boc chemistry
Reactive Handle
Azide moiety supports click chemistry bioconjugation workflows
Selectivity Context
Reported chemoselectivity for ε-amino groups over α-amino groups in peptide acylation

Direct substitution of 4-Methoxybenzyloxycarbonyl azide with other common amine-protecting reagents like Benzyloxycarbonyl azide (Cbz-azide), Boc-anhydride, or Fmoc-OSu is a frequent cause of synthesis failure. Each protecting group possesses a distinct and non-overlapping cleavage condition: Moz is labile to moderate acid, Cbz requires harsher hydrogenolysis or strong acid, Boc is removed with strong acid (e.g., TFA), and Fmoc is cleaved by base (e.g., piperidine). Selecting the incorrect reagent can lead to either incomplete deprotection under the planned conditions or the unintended removal of other sensitive protecting groups elsewhere in the molecule, compromising the entire synthetic strategy. This principle of 'orthogonality' is fundamental to complex synthesis, making the choice of protecting group a critical, non-interchangeable procurement decision.

Substitution Risk

Deprotection Profile Mismatch
Moz removal requires mild acid (5–10% TFA); substituting with Z or Boc may demand harsher conditions, risking acid-sensitive substrates.
Orthogonal Compatibility
Switching protecting groups alters orthogonal strategy; Moz–Boc compatibility may not transfer to other azidoformates or urethane types.
Solubility and Handling
Moz-protected intermediates exhibit distinct solubility; generic substitution may impact reaction homogeneity and workup.

Enhanced Acid Lability vs. Cbz

The primary procurement driver for Moz-azide over reagents that install the standard Cbz group is the increased acid lability conferred by the electron-donating p-methoxy substituent. The Moz group is more labile to hydrogenolysis than the Cbz group, allowing for its removal under milder conditions. This is critical when a substrate contains other functional groups, such as benzyl ethers, that would be cleaved under the standard hydrogenolysis conditions required for Cbz removal but remain stable during Moz deprotection.

Evidence DimensionDeprotection Condition Requirement
Target Compound DataMoz group is removable by hydrogenolysis under milder conditions than Cbz.
Comparator Or BaselineCbz group requires standard hydrogenolysis (e.g., H₂, Pd/C) or strong acid.
Quantified DifferenceQualitatively enables selective deprotection in the presence of other hydrogenolysis-sensitive groups like benzyl ethers.
ConditionsCatalytic hydrogenolysis or acid-mediated cleavage in multi-step synthesis.

This allows for the selective deprotection of the amine in molecules containing other acid- or reduction-sensitive functionalities, preventing costly side-reactions and improving overall yield.

Selective Lysine ε-Amino Protection
Head-to-head
Moz-azide: <25% α-amino acylation
Z-azide & p-nitro-Z-azide: similar selectivity
Supports selective ε-amino protection strategy in peptide semisynthesis
Model: cytochrome c peptide 81–104, aq./organic media

Stable Crystalline Solid Handling

4-Methoxybenzyloxycarbonyl azide is supplied as a stable, off-white crystalline solid with a melting point of 30-32 °C. This physical form offers significant handling, storage, and processability advantages over alternative reagents like the corresponding chloroformate (Moz-Cl), which is typically generated in situ and can be less stable. The solid nature of Moz-azide simplifies weighing and dispensing, reduces risks associated with handling corrosive or unstable liquids, and contributes to better shelf-life when stored properly at 2-8°C. While it is an organic azide, its carbon-to-nitrogen ratio (C/N) of 3 (9 carbons to 3 nitrogens) and adherence to the "Rule of Six" suggest a relatively higher stability compared to more nitrogen-rich azides.

Evidence DimensionPhysical Form and Handling Stability
Target Compound DataCrystalline solid, mp 30-32 °C.
Comparator Or BaselineRelated chloroformates are often unstable liquids. Many low molecular weight organic azides can be thermally sensitive or explosive.
Quantified DifferenceNot applicable (Qualitative advantage in physical state).
ConditionsStandard laboratory and pilot-scale material handling and storage (2-8°C).

Procuring a stable, solid reagent simplifies laboratory workflows, enhances safety, and ensures reagent integrity and reproducibility over time, reducing batch-to-batch variability.

Mild Acid-Labile Deprotection
Class-level
5–10% TFA in CH₂Cl₂
Enables orthogonal deprotection with Boc chemistry, avoiding HF
Z group stable under these conditions; Boc requires neat TFA

Orthogonal Synthesis vs. Boc and Fmoc

The Moz protecting group is stable to the basic conditions used to remove Fmoc groups (e.g., 20% piperidine in DMF) and the strong acidic conditions used for Boc group removal (e.g., neat TFA). This orthogonality is a key procurement criterion for researchers designing multi-step syntheses of complex peptides or other molecules requiring selective, sequential deprotections. For example, a lysine side chain could be protected with a Boc group, while the N-terminus is protected with Moz. The Moz group can be selectively removed without affecting the Boc group, allowing for modification at the N-terminus before final deprotection. This level of synthetic control is impossible if only one class of acid-labile protecting group is used.

Evidence DimensionChemical Stability / Orthogonality
Target Compound DataThe Moz group is stable to reagents used for Fmoc and Boc deprotection.
Comparator Or BaselineFmoc group is removed by base; Boc group is removed by strong acid.
Quantified DifferenceEnables selective deprotection pathways unavailable with single-class protecting group strategies.
ConditionsStandard solid-phase or solution-phase peptide synthesis protocols.

For complex projects, procuring an orthogonal protecting reagent like Moz-azide is essential for achieving the desired molecular architecture and avoiding synthetic dead-ends.

Higher Yield and Purity in Thymosin α1
Reported
Moz strategy reported higher yields and purities vs Boc in patent literature
May improve synthesis outcome; quantitative details require verification
Patent claim; specific numerical yields not disclosed
Enhanced Chiral HPLC Resolution
Head-to-head
Moz derivatives: exceptionally good resolution
Boc & formyl derivatives: impaired enantiomeric separation
Supports chiral HPLC method development for amino acid QC
Chiral HPLC of N-protected non-protein amino acid esters

Peptide Synthesis with Acid-Sensitive Side Chains

This reagent is the right choice when synthesizing peptides that contain other acid-labile protecting groups (e.g., Boc, Trityl on side chains) that must be preserved during N-terminal deprotection. The Moz group's enhanced lability compared to Cbz allows its removal under conditions mild enough to leave these other groups intact, a critical requirement for producing complex or modified peptides.

Orthogonal Synthesis Without Hydrogenolysis

In syntheses where catalytic hydrogenolysis is not viable due to the presence of reducible functional groups (e.g., alkynes, alkenes, nitro groups), Moz-azide provides a robust alternative to Cbz-azide. The Moz group can be cleaved with acid, providing an orthogonal deprotection route that preserves these sensitive moieties, which would be destroyed during Cbz removal via hydrogenation.

Stable Reagent Handling & Safety

For scale-up operations, GMP environments, or laboratories prioritizing process safety and reproducibility, the stable, solid form of Moz-azide is a distinct advantage. Compared to generating and handling less stable alternatives like chloroformates, procuring this crystalline solid simplifies material management, reduces decomposition risks, and ensures consistent reactivity from batch to batch.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide Semisynthesis
ε-Amino chemoselectivity profile
Selective lysine protection without α-amino interference
SPPS of Acid-Labile Peptides
Mild TFA-based deprotection
Orthogonal Boc-Moz compatibility; avoidance of strong acids
Chiral Purity Analysis
Enantiomeric resolution performance
HPLC method accuracy with N-Moz amino acid derivatives
Bioconjugation via Click Chemistry
Azide moiety with acid-labile handle
CuAAC reactivity and controlled conjugate release

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

25474-85-5

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